molecular formula C11H14N2O4 B177686 Methyl 3-nitro-4-(propylamino)benzoate CAS No. 128429-03-8

Methyl 3-nitro-4-(propylamino)benzoate

Cat. No.: B177686
CAS No.: 128429-03-8
M. Wt: 238.24 g/mol
InChI Key: YNIMKYLYDRQUQA-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-(propylamino)benzoate is an organic compound with the molecular formula C11H14N2O4 It is a derivative of benzoic acid, featuring a nitro group at the 3-position and a propylamino group at the 4-position

Scientific Research Applications

Methyl 3-nitro-4-(propylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

“Methyl 3-nitro-4-(propylamino)benzoate” is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-(propylamino)benzoate typically involves the nitration of methyl benzoate followed by the introduction of the propylamino group. The process can be summarized as follows:

    Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Amination: The nitro compound is then reacted with propylamine under suitable conditions to replace the nitro group with a propylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-(propylamino)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The propylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Reduction: The major product of reduction is Methyl 3-amino-4-(propylamino)benzoate.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitro-3-(propylamino)benzoate: This compound has the nitro and propylamino groups at different positions on the benzene ring.

    Methyl 3-nitrobenzoate: Lacks the propylamino group, making it less versatile in certain reactions.

    Methyl 4-nitrobenzoate: Similar to Methyl 3-nitrobenzoate but with the nitro group at the 4-position.

Uniqueness

Methyl 3-nitro-4-(propylamino)benzoate is unique due to the specific positioning of its functional groups, which allows for distinct chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

methyl 3-nitro-4-(propylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-6-12-9-5-4-8(11(14)17-2)7-10(9)13(15)16/h4-5,7,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIMKYLYDRQUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560832
Record name Methyl 3-nitro-4-(propylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128429-03-8
Record name Methyl 3-nitro-4-(propylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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